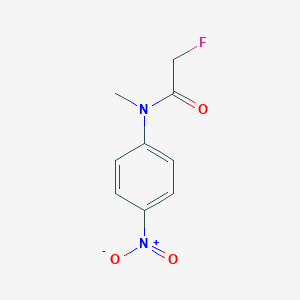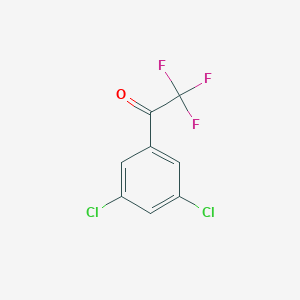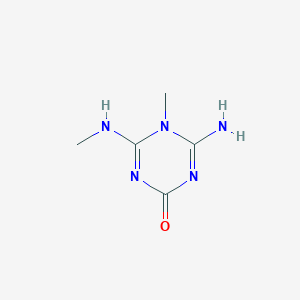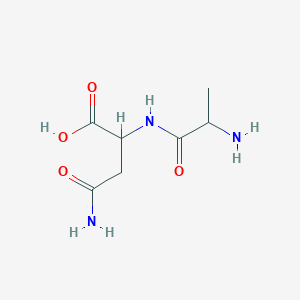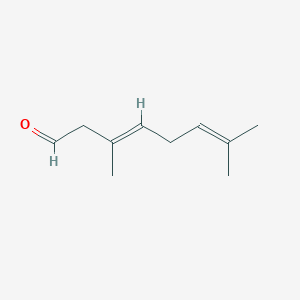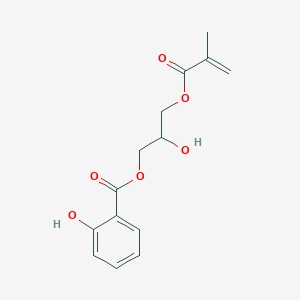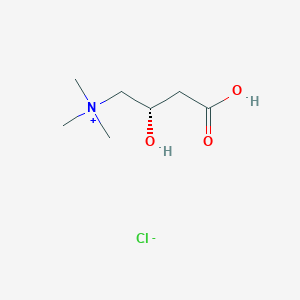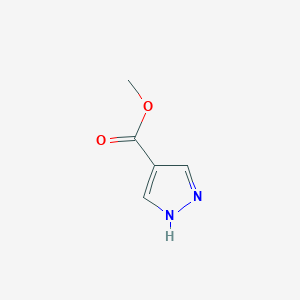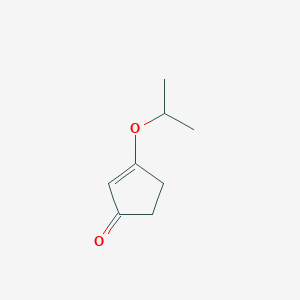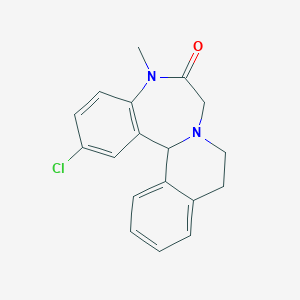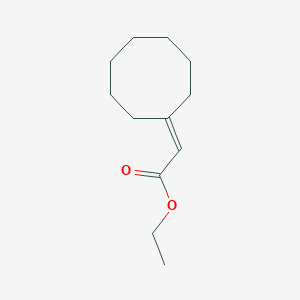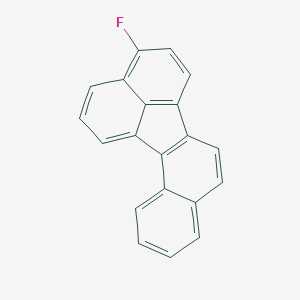
4-Fluorobenzo(j)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzo(j)fluoranthene (4-F-BjF) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of environmental chemistry and toxicology. It is a potent mutagen and carcinogen that can cause DNA damage and lead to the development of cancer. In recent years, 4-F-BjF has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-Fluorobenzo(j)fluoranthene involves the formation of DNA adducts, which are covalent bonds between the PAH and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. Additionally, 4-Fluorobenzo(j)fluoranthene has been shown to induce oxidative stress and inflammation, which can further contribute to its carcinogenic effects.
Effets Biochimiques Et Physiologiques
4-Fluorobenzo(j)fluoranthene has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage and mutations, the activation of cellular signaling pathways, and the modulation of gene expression. Additionally, 4-Fluorobenzo(j)fluoranthene has been shown to induce oxidative stress and inflammation, which can lead to cellular damage and contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Fluorobenzo(j)fluoranthene in lab experiments is its high potency as a mutagen and carcinogen. This allows for the detection of low levels of exposure and the study of its effects on cells and organisms. Additionally, the synthesis method for 4-Fluorobenzo(j)fluoranthene has been optimized for the production of large quantities of the compound, allowing for its use in a wide range of experiments. However, one limitation of using 4-Fluorobenzo(j)fluoranthene in lab experiments is its potential toxicity and the need for proper safety precautions when handling the compound.
Orientations Futures
For the study of 4-Fluorobenzo(j)fluoranthene include the investigation of its effects on different cell types and organs, the development of new methods for the detection and quantification of the compound in environmental samples, and the exploration of its potential as a therapeutic target for the treatment of cancer. Additionally, the study of the metabolism and bioactivation of 4-Fluorobenzo(j)fluoranthene in the body may lead to the development of new strategies for the prevention and treatment of PAH-induced cancer.
Méthodes De Synthèse
The synthesis of 4-Fluorobenzo(j)fluoranthene involves the reaction of 4-fluorobenzaldehyde with 1,2-dibromobenzene in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including a Suzuki-Miyaura coupling reaction and a cyclization reaction, to yield 4-Fluorobenzo(j)fluoranthene in high yield and purity. This method has been optimized for the production of large quantities of 4-Fluorobenzo(j)fluoranthene for scientific research purposes.
Applications De Recherche Scientifique
4-Fluorobenzo(j)fluoranthene has been used extensively in scientific research to study its mutagenic and carcinogenic properties. It has been shown to induce mutations in bacterial and mammalian cells and to cause DNA damage in human lung cells. Additionally, 4-Fluorobenzo(j)fluoranthene has been used as a model compound to study the metabolism and bioactivation of PAHs in the body. Its scientific research application also includes its use as a reference standard for the detection and quantification of 4-Fluorobenzo(j)fluoranthene in environmental samples.
Propriétés
Numéro CAS |
129286-36-8 |
|---|---|
Nom du produit |
4-Fluorobenzo(j)fluoranthene |
Formule moléculaire |
C20H11F |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
15-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-18-11-10-15-14-9-8-12-4-1-2-5-13(12)19(14)17-7-3-6-16(18)20(15)17/h1-11H |
Clé InChI |
HCHJTOSDLREBHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F |
Autres numéros CAS |
129286-36-8 |
Synonymes |
4-fluorobenzo(j)fluoranthene 4F-B(j)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



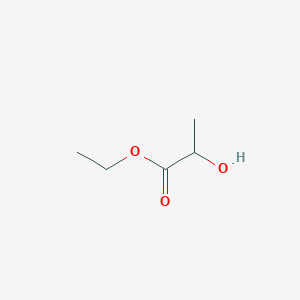
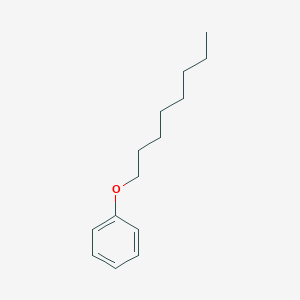
![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)
